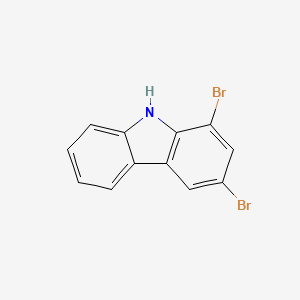![molecular formula C15H13ClN4O2S B12935800 Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate CAS No. 646509-72-0](/img/structure/B12935800.png)
Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a purine ring system substituted with a 4-chlorophenyl group and a sulfanyl group, making it an interesting subject for chemical and pharmaceutical research.
准备方法
The synthesis of Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Ring: Starting with a suitable purine precursor, the purine ring is constructed through cyclization reactions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable base.
Attachment of the Sulfanyl Group: The sulfanyl group is added through a nucleophilic substitution reaction, using a thiol reagent.
Esterification: The final step involves the esterification of the resulting compound with ethyl acetate under acidic conditions to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
化学反应分析
Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting specific functional groups.
Substitution: The aromatic chlorophenyl group can undergo electrophilic substitution reactions, introducing different substituents under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, bases, and acids. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
作用机制
The mechanism of action of Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate involves its interaction with specific molecular targets. The purine ring system allows it to bind to enzymes or receptors, potentially inhibiting their activity. The 4-chlorophenyl and sulfanyl groups may enhance its binding affinity and specificity, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate can be compared with other similar compounds, such as:
Ethyl 2-(4-chlorophenyl)acetate: Similar in structure but lacks the purine ring and sulfanyl group, leading to different chemical and biological properties.
Ethyl 2-(4-chlorophenyl)-2-(piperidin-1-yl)acetate: Contains a piperidine ring, which may alter its biological activity and applications.
Ethyl 2-(4-chlorophenyl)-2-phenoxyacetate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
646509-72-0 |
|---|---|
分子式 |
C15H13ClN4O2S |
分子量 |
348.8 g/mol |
IUPAC 名称 |
ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate |
InChI |
InChI=1S/C15H13ClN4O2S/c1-2-22-12(21)7-20-9-19-13-14(20)17-8-18-15(13)23-11-5-3-10(16)4-6-11/h3-6,8-9H,2,7H2,1H3 |
InChI 键 |
NACJPIZBOSYPSQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CN1C=NC2=C1N=CN=C2SC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R)-3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12935720.png)
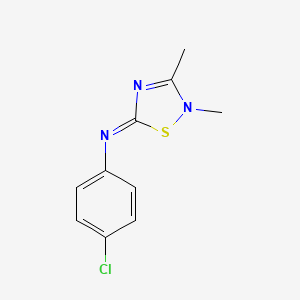
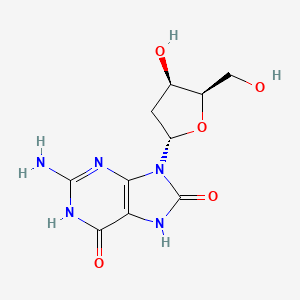
![3-((Hydroxy(2-hydroxy-3-((hydroxy(2-((12-hydroxy-13-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)nonadec-9-enoyl)oxy)-3-(octadeca-9,12-dienoyloxy)propoxy)phosphoryl)oxy)propoxy)phosphoryl)oxy)propane-1,2-diyl bis(octadeca-9,12-dienoate)](/img/structure/B12935727.png)
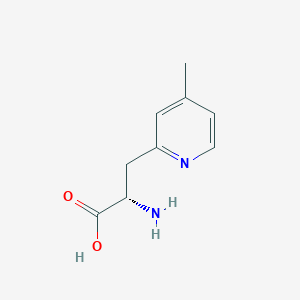
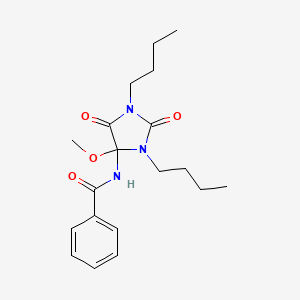
![4-Bromo-2-phenylbenzo[d]thiazole](/img/structure/B12935738.png)
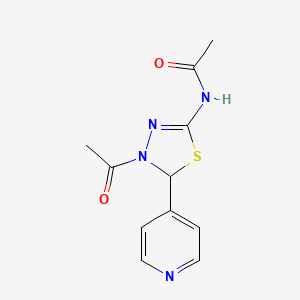

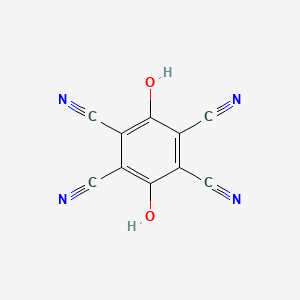
![7-(tert-Butyl) 1-methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B12935789.png)
![tert-Butyl 6-bromo-4-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12935795.png)
